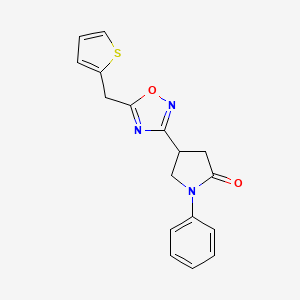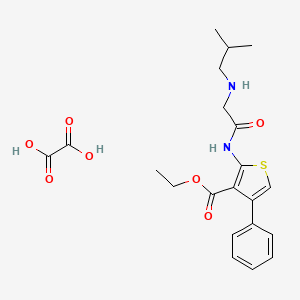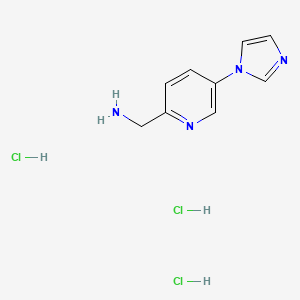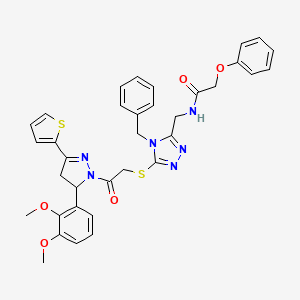![molecular formula C15H18ClN5O B2532276 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097869-45-7](/img/structure/B2532276.png)
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a heterocyclic compound that contains a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially undergo a variety of reactions. For example, the pyrimidine ring could participate in substitution reactions .Scientific Research Applications
Anticonvulsant Activity
- Research Findings : Studies have explored the anticonvulsant potential of this compound using animal models (e.g., the PTZ model). Further investigations are needed to understand its mechanism of action and efficacy .
Glucose-Lowering Effects
- Research Findings : This compound demonstrated dose-dependent glucose-lowering effects in preclinical studies. Notably, reductions were statistically significant at specific doses .
Muscle Relaxant Properties
- Research Implications : Investigations into the muscle relaxant potential of this compound could provide insights for therapeutic applications .
Antimicrobial Activity
- Research Insights : While specific data on this compound’s antimicrobial activity are limited, further studies may reveal its potential as a novel antimicrobial agent .
Neurological Disorders
- Research Prospects : Investigating this compound’s impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) could yield valuable insights .
Chemical Synthesis and Medicinal Chemistry
Future Directions
The future directions for research on this compound could include further exploration of its therapeutic potential, investigation of its mechanism of action, and optimization of its synthesis. Given the therapeutic potential of similar compounds , it could be of interest for the development of new treatments for diseases such as diabetes .
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of the adenylate cyclase enzyme, which increases the production of cyclic AMP (cAMP). The elevated levels of cAMP then activate protein kinase A (PKA), leading to the phosphorylation of various proteins. This results in the release of insulin from pancreatic β-cells and the secretion of GLP-1 from enteroendocrine cells .
Pharmacokinetics
It was observed that dosing of a similar compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the compound’s action is the lowering of blood glucose levels. This is achieved through the increased release of insulin and the promotion of GLP-1 secretion, which enhances insulin secretion and inhibits glucagon release . The compound was efficacious in both acute and chronic in vivo rodent models of diabetes .
properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGVLKNLDOWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2532195.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2532199.png)

![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/no-structure.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)
![4-tert-butyl-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2532210.png)

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)


![2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2532216.png)